molecular formula C22H25N3O B3012545 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one CAS No. 841209-29-8

4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one

Cat. No.: B3012545
CAS No.: 841209-29-8
M. Wt: 347.462
InChI Key: BENBGTCHFQSZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Butyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 1-butyl-benzimidazole moiety at position 4 and an m-tolyl (3-methylphenyl) group at position 1. This structure confers unique physicochemical and pharmacological properties, making it a candidate for diverse applications, including medicinal chemistry. The benzimidazole ring contributes to π-π stacking interactions and hydrogen bonding, while the butyl and m-tolyl groups influence lipophilicity and steric effects .

Properties

IUPAC Name

4-(1-butylbenzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-3-4-12-24-20-11-6-5-10-19(20)23-22(24)17-14-21(26)25(15-17)18-9-7-8-16(2)13-18/h5-11,13,17H,3-4,12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENBGTCHFQSZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one is a member of the benzimidazole family, which has gained attention for its diverse biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Molecular Structure

  • IUPAC Name : this compound
  • Molecular Formula : C22H25N3O
  • Molecular Weight : 347.462 g/mol
  • CAS Number : 841209-29-8

Structural Features

The compound features a pyrrolidinone ring, which is known for its ability to interact with biological targets, and a benzimidazole moiety that enhances its pharmacological profile.

Anticancer Properties

Recent studies have demonstrated that derivatives of benzimidazole compounds exhibit significant anticancer properties. For instance, compounds similar to This compound have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)15.63Induces apoptosis via p53 activation
Compound BMV4-11 (Leukemia)12.34Arrests cell cycle at G0/G1 phase
Compound CA549 (Lung Cancer)10.00Inhibits c-Myc expression

The mechanism by which these compounds exert their effects often involves:

  • Cell Cycle Arrest : Many benzimidazole derivatives induce cell cycle arrest at the G0/G1 phase, preventing further progression of the cell cycle and leading to apoptosis.
  • Apoptosis Induction : They can trigger apoptotic pathways by modulating key proteins such as p53 and c-Myc, which are critical in regulating cell survival and death.

Pharmacokinetics

Pharmacokinetic studies on similar compounds indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are crucial for their potential therapeutic applications.

Case Study 1: Efficacy in Hematological Malignancies

A study published in Nature Communications highlighted the effectiveness of a benzimidazole derivative in treating hematological malignancies. The compound demonstrated significant tumor reduction in mouse xenograft models, showcasing its potential as a therapeutic agent against blood cancers .

Case Study 2: Selectivity Against Cancer Cell Lines

Research conducted on various cancer cell lines revealed that certain derivatives exhibited high selectivity against specific types of cancer. For example, one compound showed an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899), indicating potent activity while sparing normal cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Target Compound vs. Derivatives with Modified Aryl Groups
  • Substituent Position on Aromatic Rings: The m-tolyl group in the target compound contrasts with derivatives like 4-(1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one (o-tolyl substituent) and 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one (3-chloro-2-methylphenyl group) . Impact: Substitution patterns alter electronic effects and steric hindrance.

Spectral and Physicochemical Properties

NMR and IR Data:
  • 1H NMR : The benzimidazole NH proton resonates at δ 10.8–10.81 ppm across analogs (e.g., 5a–h in ), consistent with the target compound’s expected spectrum .
  • 13C NMR : The pyrrolidin-2-one carbonyl appears at δ 170–173 ppm , while benzimidazole carbons range from δ 160–165 ppm .
  • IR : Stretching vibrations for C=O (pyrrolidin-2-one) at 1720–1728 cm⁻¹ and C=N (benzimidazole) at 1682–1686 cm⁻¹ are characteristic .
Melting Points and Solubility:
  • Derivatives with hydroxyl or chloro substituents (e.g., 21a–b in ) exhibit higher melting points (214–232°C ) due to hydrogen bonding. The target compound’s butyl group may lower its melting point (~200–220°C) by reducing crystallinity .
  • Lipophilicity: The butyl chain increases logP compared to hydroxylated analogs (e.g., 24b in ), enhancing membrane permeability but reducing aqueous solubility .
Anticancer and Antimicrobial Potential:
  • Anticancer Activity :
    • Analogs like 1-(3,5-dichloro-2-hydroxyphenyl)-4-(5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one () show IC₅₀ values <10 µM against A549 lung cancer cells. The m-tolyl group in the target compound may reduce cytotoxicity compared to electron-withdrawing substituents (e.g., Cl, F) .
  • Antimicrobial Activity :
    • Halogenated benzimidazoles (e.g., 23a–b in ) exhibit broad-spectrum antimicrobial effects. The butyl group in the target compound may shift activity toward Gram-positive bacteria due to increased lipophilicity .
Selectivity and Toxicity:
  • Imidazo[4,5-b]pyridine derivatives () demonstrate PDE1 inhibition with >100-fold selectivity over PDE2. The target compound’s m-tolyl group may enhance selectivity for specific kinase targets compared to bulkier substituents .

Key Data Table: Comparison with Select Analogs

Compound Name Substituents (R1, R2) Melting Point (°C) Key Biological Activity Reference
4-(1-Butyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one (Target) R1 = Butyl, R2 = m-Tolyl ~210–220 (predicted) Under investigation
4-(1H-Benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one R1 = H, R2 = o-Tolyl Not reported N/A
1-(3,5-Dichloro-2-hydroxyphenyl)-4-(5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one R1 = F, R2 = 3,5-Cl-2-OH-Ph 231–232 IC₅₀ = 8.2 µM (A549 cells)
4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-1-(2-hydroxyphenyl)pyrrolidin-2-one R1 = Benzyl, R2 = 2-OH-Ph 214–215 Antimicrobial (MIC = 12.5 µg/mL)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.